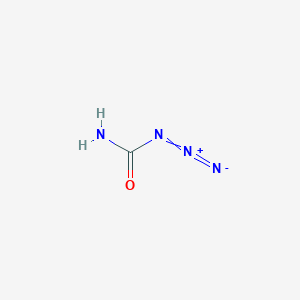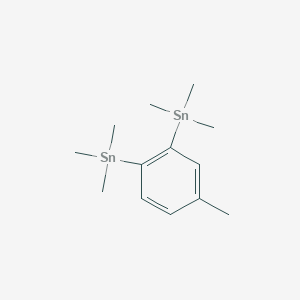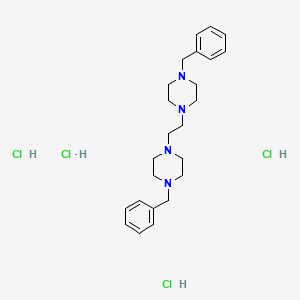
Piperazine, 1,1'-dibenzyl-4,4'-ethylenedi-, tetrahydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazine, 1,1’-dibenzyl-4,4’-ethylenedi-, tetrahydrochloride is a chemical compound with the molecular formula C24H34N4.4ClH and a molecular weight of 524.46 g/mol . This compound is a derivative of piperazine, which is a six-membered ring containing two nitrogen atoms at opposite positions . Piperazine derivatives are known for their wide range of biological and pharmaceutical activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of piperazine derivatives, including Piperazine, 1,1’-dibenzyl-4,4’-ethylenedi-, tetrahydrochloride, can be achieved through various methods. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach is the ring opening of aziridines under the action of N-nucleophiles . Additionally, the Ugi reaction and intermolecular cycloaddition of alkynes bearing amino groups are also employed .
Industrial Production Methods: Industrial production of piperazine derivatives often involves the ammoniation of 1,2-dichloroethane or ethanolamine . Piperazine itself can be synthesized by reacting alcoholic ammonia with 1,2-dichloroethane, by the action of sodium and ethylene glycol on ethylene diamine hydrochloride, or by reduction of pyrazine with sodium in ethanol .
Chemical Reactions Analysis
Types of Reactions: Piperazine derivatives undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are facilitated by the presence of nitrogen atoms in the piperazine ring, which can act as nucleophiles or bases.
Common Reagents and Conditions: Common reagents used in the reactions of piperazine derivatives include sulfonium salts, aziridines, and alkynes . Reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like ethanol .
Major Products: The major products formed from the reactions of piperazine derivatives depend on the specific reagents and conditions used. For example, the cyclization of 1,2-diamine derivatives with sulfonium salts can yield protected piperazines, which can be further deprotected to form piperazinopyrrolidinones .
Scientific Research Applications
Piperazine, 1,1’-dibenzyl-4,4’-ethylenedi-, tetrahydrochloride has various scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, piperazine derivatives are known for their pharmacological properties, including anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant activities . Additionally, piperazine derivatives are used in the development of drugs such as Imatinib (Gleevec) and Sildenafil (Viagra) .
Mechanism of Action
The mechanism of action of piperazine derivatives involves their ability to interact with various molecular targets and pathways. For example, piperazine compounds can mediate their anthelmintic action by paralyzing parasites, allowing the host body to expel the invading organisms . The nitrogen atoms in the piperazine ring can serve as hydrogen bond donors/acceptors, enhancing interactions with receptors and increasing water solubility and bioavailability .
Comparison with Similar Compounds
Piperazine, 1,1’-dibenzyl-4,4’-ethylenedi-, tetrahydrochloride can be compared with other similar compounds such as piperidine and morpholine . While piperidine and morpholine are also six-membered nitrogen heterocycles, piperazine is unique due to the presence of two nitrogen atoms at opposite positions in the ring . This structural feature allows for greater flexibility in tuning the pharmacological and pharmacokinetic profiles of drug candidates containing piperazine .
List of Similar Compounds:- Piperidine
- Morpholine
- Pyrazine
- Hexahydropyrazine
Properties
CAS No. |
23111-67-3 |
|---|---|
Molecular Formula |
C24H38Cl4N4 |
Molecular Weight |
524.4 g/mol |
IUPAC Name |
1-benzyl-4-[2-(4-benzylpiperazin-1-yl)ethyl]piperazine;tetrahydrochloride |
InChI |
InChI=1S/C24H34N4.4ClH/c1-3-7-23(8-4-1)21-27-17-13-25(14-18-27)11-12-26-15-19-28(20-16-26)22-24-9-5-2-6-10-24;;;;/h1-10H,11-22H2;4*1H |
InChI Key |
ZCRLFUNYTHKEKC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCN2CCN(CC2)CC3=CC=CC=C3)CC4=CC=CC=C4.Cl.Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


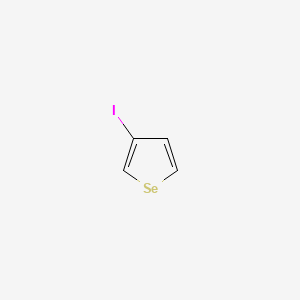

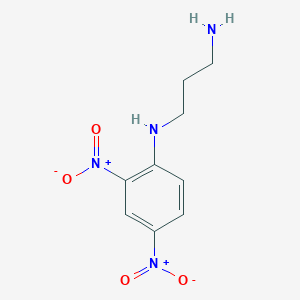

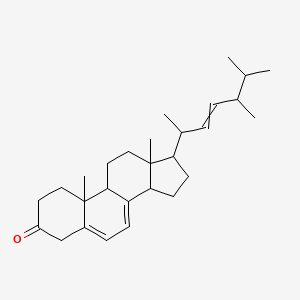

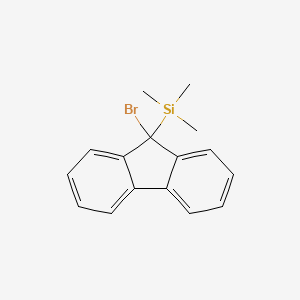
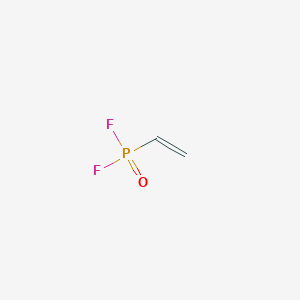
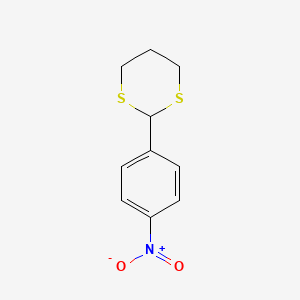

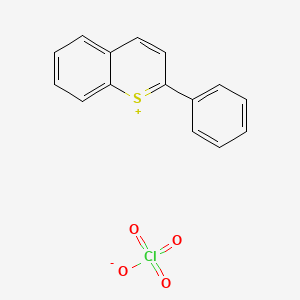
![4-Bromo-6-{[(2-hydroxyethyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14710375.png)
